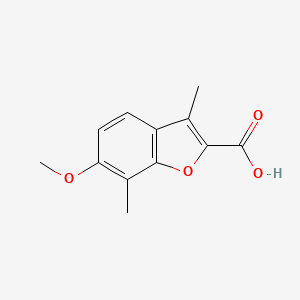

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid

Overview

Description

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular weight of 220.22 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling . This method has fewer side reactions and a high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives, including this compound, can undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical and Chemical Properties Analysis

The compound has a melting point of 225 °C (decomp) and a predicted boiling point of 375.8±37.0 °C . Its density is predicted to be 1±0.06 g/cm3 . The pKa value is predicted to be 3.06±0.30 .Scientific Research Applications

Synthesis and Biological Activities

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid and its derivatives have been explored in various synthetic and biological studies. For example, the synthesis of bibenzylic oxygen heterocycles, including naturally occurring benzofuran compounds, has been achieved from related precursors in good yields, highlighting the versatility of benzofuran derivatives in organic synthesis (Kumbhar et al., 2007). Additionally, compounds structurally related to this compound have shown weak hypotensive activity, suggesting potential for cardiovascular applications (Zawadowski & Kossakowski, 1980).

Antiviral Properties

New benzofuran derivatives, including those related to this compound, have been synthesized and evaluated for their anti-HIV properties. These compounds demonstrated the ability to inhibit HIV-1 and HIV-2 replication in cell culture, indicating potential applications in antiviral therapy (Mubarak et al., 2007).

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for antimicrobial activity. These compounds have shown moderate to slight activity against Gram-positive bacteria, underscoring the potential of benzofuran derivatives in developing new antimicrobial agents (Hishmat et al., 1989).

Chemical Synthesis and Characterization

The synthesis of benzofuran derivatives, including those similar to this compound, has been extensively explored. These synthetic efforts have led to the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Patankar et al., 2008).

Future Directions

Benzofuran compounds, including 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, have potential applications in various fields of research and industry. They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Benzofuran derivatives are known to participate in various types of reactions, such as palladium-catalyzed cross-coupling reactions . These reactions can lead to the formation of new compounds with potential biological activity .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of benzofuran derivatives .

Biochemical Analysis

Biochemical Properties

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, this compound can induce apoptosis in cancer cells while promoting the proliferation of healthy cells. Furthermore, this compound affects gene expression by regulating the transcription of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes involved in inflammatory responses, leading to reduced inflammation. Additionally, this compound can activate transcription factors that regulate gene expression, resulting in changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis at high concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Additionally, this compound can modulate the activity of key metabolic enzymes, such as glutathione S-transferase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. The localization of this compound within these organelles can influence its interactions with other biomolecules and its overall cellular effects .

Properties

IUPAC Name |

6-methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-6-8-4-5-9(15-3)7(2)10(8)16-11(6)12(13)14/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRELZHJBOJKAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2C)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole](/img/structure/B3157552.png)

![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B3157559.png)

![Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate](/img/structure/B3157569.png)